molecular formula C21H17N5O3S2 B276212 N-{[(3-amino-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea

N-{[(3-amino-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea

Cat. No. B276212
M. Wt: 451.5 g/mol
InChI Key: CCTUCSZAGJOXPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3-amino-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea, also known as compound X, is a thienopyrimidine derivative that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies and has been found to have a unique mechanism of action.

Mechanism of Action

Compound X exerts its effects through the inhibition of various enzymes and proteins involved in cell growth and proliferation. It has been found to inhibit the activity of dihydrofolate reductase, thymidylate synthase, and topoisomerase II, among others. This inhibition leads to the disruption of DNA synthesis and cell division, ultimately resulting in the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and modulate the immune response. It has also been found to have neuroprotective effects and has been studied for its potential applications in treating neurodegenerative diseases. Additionally, it has been found to have anti-inflammatory effects and has been studied for its potential applications in treating autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{[(3-amino-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea X in lab experiments is its unique mechanism of action, which makes it a promising candidate for further study in various scientific research fields. Additionally, it has been found to have relatively low toxicity and good solubility, which makes it easier to work with in lab settings. However, one limitation of using N-{[(3-amino-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea X is its relatively high cost, which can make it difficult to obtain in large quantities for use in experiments.

Future Directions

There are several future directions for the study of N-{[(3-amino-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea X. One potential area of study is its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further study is needed to fully understand the mechanisms of action of N-{[(3-amino-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea X and its potential applications in cancer research and immunology. Finally, further research is needed to develop more efficient and cost-effective methods for synthesizing N-{[(3-amino-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea X, which could make it more accessible for use in scientific research.

Synthesis Methods

Compound X can be synthesized through a multistep process involving the condensation of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization with triethylorthoformate and phenyl isocyanate. The resulting intermediate is then treated with acetic anhydride and ammonium acetate to yield the final product.

Scientific Research Applications

Compound X has been studied for its potential applications in various scientific research fields, including cancer research, neurology, and immunology. In cancer research, it has been found to inhibit the growth of certain cancer cells and induce apoptosis. In neurology, it has shown potential as a neuroprotective agent and has been studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, it has been found to modulate the immune response and has been studied for its potential applications in treating autoimmune diseases.

properties

Molecular Formula

C21H17N5O3S2

Molecular Weight

451.5 g/mol

IUPAC Name

2-(3-amino-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(phenylcarbamoyl)acetamide

InChI

InChI=1S/C21H17N5O3S2/c22-26-19(28)18-15(11-16(31-18)13-7-3-1-4-8-13)24-21(26)30-12-17(27)25-20(29)23-14-9-5-2-6-10-14/h1-11H,12,22H2,(H2,23,25,27,29)

InChI Key

CCTUCSZAGJOXPZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N(C(=N3)SCC(=O)NC(=O)NC4=CC=CC=C4)N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N(C(=N3)SCC(=O)NC(=O)NC4=CC=CC=C4)N

Origin of Product

United States

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